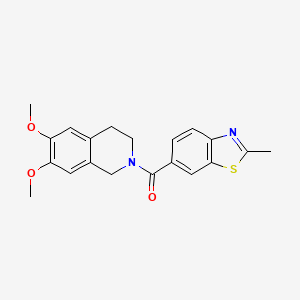
5-Butyl-1,3,4-oxadiazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,3,4-oxadiazoline-2-thione is a heterocyclic compound that contains an oxygen atom, two nitrogen atoms, and a sulfur atom within a five-membered ring structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,3,4-oxadiazoline-2-thione typically involves the cyclization of acylthiosemicarbazides. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves the use of iodine as an oxidizing agent to facilitate the cyclization reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1,3,4-oxadiazoline-2-thione undergoes various chemical reactions, including:
Substitution Reactions: Alkylation reactions where the compound reacts with alkyl halides to form S-substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidative cyclization and other redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Alkylation: Typically involves alkyl halides and bases such as potassium carbonate in solvents like acetone.
Oxidation: Iodine and other oxidizing agents are used for cyclization reactions.
Major Products
The major products formed from these reactions include various S-substituted derivatives, which can be characterized by their unique spectroscopic properties .
Scientific Research Applications
5-Butyl-1,3,4-oxadiazoline-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Butyl-1,3,4-oxadiazoline-2-thione exerts its effects is not fully elucidated. it is believed to interact with various molecular targets through its heterocyclic structure, which allows it to participate in multiple chemical reactions and biological interactions . The presence of sulfur and nitrogen atoms in the ring structure may contribute to its reactivity and binding affinity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Aryl-1,3,4-oxadiazoline-2-thiones: These compounds share a similar core structure but differ in the substituents attached to the ring.
2-Thio-substituted 1,3,4-oxadiazoles: These compounds have a similar sulfur-containing ring structure but differ in the position and nature of the substituents.
Uniqueness
5-Butyl-1,3,4-oxadiazoline-2-thione is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to other 1,3,4-oxadiazoline-2-thiones .
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
5-butyl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-4-5-7-8-6(10)9-5/h2-4H2,1H3,(H,8,10) |
InChI Key |
HPDKGOQMXJNIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one](/img/structure/B12169582.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12169592.png)


![methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate](/img/structure/B12169608.png)
![3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12169615.png)
![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12169627.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12169629.png)
![8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12169641.png)
![N-(naphthalen-1-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12169645.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide](/img/structure/B12169647.png)

![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide](/img/structure/B12169661.png)
![2-(2-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12169665.png)
